molecular formula C12H17N3O7S B012260 Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate CAS No. 105892-21-5

Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate

Cat. No. B012260
M. Wt: 363.35 g/mol
InChI Key: GPYBLXMDNWNDNB-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate, also known as BDT, is a compound that has been widely used in scientific research. It is a salt that is commonly used in the synthesis of organic compounds and has been used in various scientific studies due to its unique properties.

Mechanism Of Action

Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is a thiol-reactive compound that can react with cysteine residues in proteins. It has been shown to inhibit the activity of several enzymes, including caspases and protein tyrosine phosphatases. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can also react with glutathione, a key antioxidant in cells, and can deplete cellular glutathione levels.

Biochemical And Physiological Effects

Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, and has been shown to have anti-tumor properties. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can also induce oxidative stress and can cause DNA damage in cells. In addition, Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been shown to have neurotoxic effects in vitro.

Advantages And Limitations For Lab Experiments

One of the advantages of using Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate in lab experiments is its high yield in synthesis. It is also a relatively stable compound, making it easy to handle in experiments. However, one of the limitations of using Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is its reactivity with thiol-containing compounds, which can lead to non-specific effects in experiments.

Future Directions

There are several future directions for research related to Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate. One area of research is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another area of research is to explore its potential as an anti-cancer agent and to investigate its effects on cancer cells in vivo. In addition, there is a need to develop more specific thiol-reactive compounds that can be used in experiments without causing non-specific effects.
Conclusion
In conclusion, Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is a compound that has been widely used in scientific research due to its unique properties. It is a thiol-reactive compound that can react with cysteine residues in proteins and has been used in various studies related to biochemistry, pharmacology, and toxicology. While it has several advantages in lab experiments, it also has limitations due to its reactivity with thiol-containing compounds. There are several future directions for research related to Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate, including investigating its mechanism of action and exploring its potential as an anti-cancer agent.

Synthesis Methods

Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can be synthesized by reacting 2,4-dinitrophenyl ethanethiol with bis(2-hydroxyethyl)amine. The reaction takes place in an aqueous solution and the resulting product is a white crystalline solid. The yield of the reaction is high, making it an efficient method for synthesizing Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate.

Scientific Research Applications

Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of organic compounds and has been used in various studies related to biochemistry, pharmacology, and toxicology. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been used as a spectroscopic probe to study protein-ligand interactions, and has been used in studies related to enzyme kinetics.

properties

CAS RN

105892-21-5

Product Name

Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate

Molecular Formula

C12H17N3O7S

Molecular Weight

363.35 g/mol

IUPAC Name

bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate

InChI

InChI=1S/C8H6N2O5S.C4H11NO2/c11-8(16)3-5-1-2-6(9(12)13)4-7(5)10(14)15;6-3-1-5-2-4-7/h1-2,4H,3H2,(H,11,16);5-7H,1-4H2

InChI Key

GPYBLXMDNWNDNB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)[S-].C(CO)[NH2+]CCO

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)[S-].C(CO)[NH2+]CCO

synonyms

2-(2,4-dinitrophenyl)sulfanylacetic acid, 2-(2-hydroxyethylamino)ethan ol

Origin of Product

United States

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